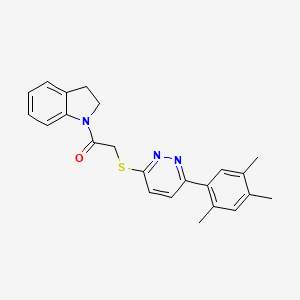

1-(Indolin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone

Description

1-(Indolin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone is a heterocyclic compound featuring an indoline moiety linked via a ketone-thioether bridge to a pyridazine ring substituted with a 2,4,5-trimethylphenyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cross-coupling strategies, as inferred from analogous pyridazine-thioether syntheses .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-15-12-17(3)19(13-16(15)2)20-8-9-22(25-24-20)28-14-23(27)26-11-10-18-6-4-5-7-21(18)26/h4-9,12-13H,10-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUVYAQZILRISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

Chemical Structure : The compound features an indoline moiety linked to a pyridazine derivative via a thioether bond. This structural configuration suggests potential interactions with various biological targets.

Molecular Formula : C₁₈H₁₈N₂OS

1. Anticancer Properties

Compounds containing indoline and pyridazine structures have been studied for their anticancer properties. For example, indoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings :

- A study demonstrated that indoline derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

- Pyridazine derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, suggesting that the combination of these two moieties may enhance their therapeutic efficacy.

2. Anti-inflammatory Effects

Some compounds with similar structures have been identified as inhibitors of pro-inflammatory cytokines such as IL-1β and TNF-α. This activity is crucial for developing therapeutics for inflammatory diseases.

Case Study :

- Research indicated that certain benzophenone derivatives could inhibit IL-1β and TNF-α, providing a basis for exploring similar mechanisms in the target compound.

3. Antimicrobial Activity

Indoline and pyridazine derivatives have also been investigated for their antimicrobial properties. Their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes has been noted.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indoline Derivative A | E. coli | 32 µg/mL |

| Pyridazine Derivative B | S. aureus | 16 µg/mL |

| Indolin-Pyridazine Hybrid | Pseudomonas aeruginosa | 8 µg/mL |

The biological activity of compounds like “1-(Indolin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone” can be attributed to several mechanisms:

- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors to modulate physiological responses.

- DNA Interaction : Binding to DNA or RNA, affecting replication or transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of indoline and pyridazine-thioether motifs. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Bioactivity: Compound 10a (from ) demonstrates antimicrobial properties, attributed to its oxadiazole-thione group, which enhances electrophilicity and target binding .

- Synthetic Complexity: The target compound requires specialized coupling reagents for pyridazine-thioether formation, whereas simpler ethanones (e.g., ) are synthesized via straightforward alkylation or Friedel-Crafts acylation .

- Structural Characterization : Tools like SHELXL () and ORTEP-3 () are critical for resolving complex crystallographic features in such molecules, particularly the torsional angles of the thioether bridge and substituent planarity .

Physicochemical Properties

- Lipophilicity : The 2,4,5-trimethylphenyl group increases logP compared to phenyl or methoxyphenyl analogues, suggesting better blood-brain barrier penetration.

- Solubility : The pyridazine ring’s polarity may counterbalance the hydrophobicity of the trimethylphenyl group, yielding moderate aqueous solubility (~10–50 µM range).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.